molecular formula C9H13NO3S B13872919 [3-(Ethyloxy)-5-(methylsulfonyl)phenyl]amine

[3-(Ethyloxy)-5-(methylsulfonyl)phenyl]amine

Cat. No.: B13872919
M. Wt: 215.27 g/mol
InChI Key: VOABROZAZNBZSB-UHFFFAOYSA-N
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Description

[3-(Ethyloxy)-5-(methylsulfonyl)phenyl]amine is an organic compound with a complex structure that includes an ethyloxy group, a methylsulfonyl group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Ethyloxy)-5-(methylsulfonyl)phenyl]amine typically involves multiple steps, starting from commercially available precursors. One common method involves the ethylation of a phenol derivative, followed by sulfonation and subsequent amination. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[3-(Ethyloxy)-5-(methylsulfonyl)phenyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[3-(Ethyloxy)-5-(methylsulfonyl)phenyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Ethyloxy)-5-(methylsulfonyl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyloxy and methylsulfonyl groups play a crucial role in modulating the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar structural features but different functional groups.

    Aminobenzotrifluoride: Another compound with an amine group attached to a phenyl ring, but with different substituents.

Uniqueness

What sets [3-(Ethyloxy)-5-(methylsulfonyl)phenyl]amine apart is the combination of the ethyloxy and methylsulfonyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

3-ethoxy-5-methylsulfonylaniline

InChI

InChI=1S/C9H13NO3S/c1-3-13-8-4-7(10)5-9(6-8)14(2,11)12/h4-6H,3,10H2,1-2H3

InChI Key

VOABROZAZNBZSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)N)S(=O)(=O)C

Origin of Product

United States

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